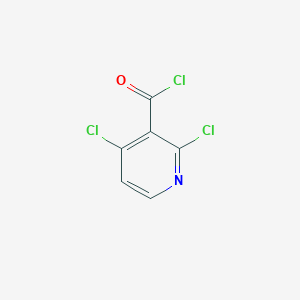

2,4-Dichloropyridine-3-carbonyl chloride

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of heterocyclic compounds that have garnered significant attention in various fields of chemistry due to their versatile reactivity. The presence of halogen atoms on the pyridine ring significantly influences its electronic properties, making it susceptible to a range of chemical transformations. These compounds serve as key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. weimiaobio.comglobalresearchonline.net The strategic placement of chlorine atoms in 2,4-Dichloropyridine-3-carbonyl chloride, coupled with the reactive carbonyl chloride group, makes it a highly sought-after reagent for introducing the dichloropyridine moiety into target molecules.

The pyridine ring itself is a fundamental scaffold in many biologically active compounds. globalresearchonline.net The introduction of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. Furthermore, the chlorine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the diversification of molecular structures.

Significance as a Privileged Scaffold and Building Block

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that can bind to multiple biological targets with high affinity. The pyridine nucleus is considered one such privileged scaffold, appearing in a vast array of approved drugs. researchgate.net Consequently, building blocks that facilitate the synthesis of novel pyridine-containing compounds are of immense value.

2,4-Dichloropyridine-3-carbonyl chloride acts as a critical building block, providing a ready-made dichlorinated pyridine ring that can be readily incorporated into larger molecules. The carbonyl chloride functionality offers a reactive site for the formation of amide, ester, and ketone linkages, which are common motifs in pharmacologically active compounds. This allows for the systematic exploration of structure-activity relationships by varying the substituents attached to the carbonyl group.

Overview of Research Trajectories

Current research involving 2,4-Dichloropyridine-3-carbonyl chloride and related polychlorinated pyridines is focused on several key areas. A major trajectory involves its application in the synthesis of novel kinase inhibitors for cancer therapy. The dichloropyridine scaffold has been identified as a key component in several potent and selective kinase inhibitors.

Another significant area of research is the development of new agrochemicals. The pyridine ring is a common feature in many successful pesticides, and the unique substitution pattern of this compound offers opportunities for the discovery of new active ingredients with improved efficacy and environmental profiles. nih.gov

Furthermore, there is growing interest in the use of polychlorinated pyridine derivatives in materials science. Their electronic properties and ability to participate in polymerization reactions make them attractive candidates for the development of new functional polymers and organic electronic materials. weimiaobio.com Recent advancements in C-H functionalization of pyridines are also expanding the toolbox for modifying these scaffolds, promising even greater diversity in the future. weimiaobio.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEDHTMKKUGCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621742 | |

| Record name | 2,4-Dichloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607351-40-6 | |

| Record name | 2,4-Dichloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 607351-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichloropyridine 3 Carbonyl Chloride

Direct Synthesis Approaches to 2,4-Dichloropyridine-3-carbonyl Chloride

Direct synthetic methods are characterized by their efficiency, often involving a single transformation from a closely related precursor. These routes are generally preferred for their atom economy and reduced number of synthetic steps.

The most common and straightforward method for preparing 2,4-Dichloropyridine-3-carbonyl chloride is through the direct chlorination of its corresponding carboxylic acid, 2,4-Dichloropyridine-3-carboxylic acid (also known as 2,4-dichloronicotinic acid). chemicalbook.com This transformation is a standard procedure in organic synthesis for converting carboxylic acids into more reactive acyl chlorides. chemguide.co.ukwikipedia.org The reaction involves replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. libretexts.org

Several chlorinating agents can be employed for this purpose, with thionyl chloride (SOCl₂) being one of the most frequently used due to its effectiveness and the convenient removal of byproducts. wikipedia.orgkhanacademy.org The reaction with thionyl chloride produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which helps to drive the reaction to completion. youtube.com An analogous reaction, the conversion of 2-chloronicotinic acid to 2-chloronicotinyl chloride, is successfully achieved by refluxing with thionyl chloride in 1,2-dichloroethane. prepchem.com

Other common reagents for this conversion include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uklibretexts.org Phosphorus(V) chloride reacts with carboxylic acids to yield the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. libretexts.org Oxalyl chloride, often used with a catalytic amount of N,N-Dimethylformamide (DMF), is another mild and effective reagent for this transformation, with its byproducts (CO, CO₂, HCl) also being gaseous. wikipedia.orgresearchgate.net

Table 1: Common Chlorinating Agents for Carboxylic Acid Conversion

| Reagent | Formula | Typical Byproducts | Phase of Byproducts |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Liquid, Gas |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid |

An alternative direct approach involves the functionalization of a pre-existing 2,4-dichloropyridine (B17371) scaffold at the C-3 position. This strategy hinges on the selective introduction of a one-carbon unit that can be subsequently converted to the carbonyl chloride group. Methods such as lithiation followed by quenching with an appropriate electrophile can be envisioned. For instance, regioselective metalation at the C-3 position, potentially directed by the existing chloro-substituents, followed by reaction with carbon dioxide would yield the corresponding carboxylic acid, which could then be chlorinated as described in section 2.1.1. Alternatively, quenching with a formylating agent like N,N-Dimethylformamide (DMF) would introduce an aldehyde group, which would require oxidation to the carboxylic acid before the final chlorination step.

Indirect Synthetic Strategies Involving Dichloropyridine Scaffolds

Indirect strategies are more complex, multi-step sequences that first focus on building the core heterocyclic structure before introducing the final functional group. These methods offer flexibility, allowing for the synthesis of various analogs from common intermediates.

The synthesis of the 2,4-dichloropyridine ring system can be achieved through various routes, often starting from more readily available pyridine (B92270) or nicotinamide (B372718) precursors. One established method for synthesizing dichloropyridines involves a sequence of chlorination and diazotization reactions. For example, the synthesis of 2,3-dichloropyridine (B146566) can be accomplished by starting with 3-amino-2-chloropyridine, which is subjected to a Sandmeyer-type reaction involving diazotization with a nitrite (B80452) salt in the presence of hydrochloric acid, followed by decomposition of the diazonium salt with a copper catalyst. google.com The precursor, 3-amino-2-chloropyridine, can itself be prepared from nicotinamide via a Hofmann rearrangement. google.com Another strategy involves the direct chlorination of substituted pyridines. The preparation of 2,3,6-trichloropyridine (B1294687) can be achieved by reacting 2,6-dichloropyridine (B45657) with chlorine gas, which can then be selectively hydrogenated to yield 2,3-dichloropyridine. google.comwipo.int Similar multi-step strategies involving halogenation, nitration, reduction, and substitution can be adapted to specifically target the 2,4-dichloro substitution pattern required for the scaffold.

Modern synthetic chemistry offers advanced catalytic methods for introducing carbonyl groups into aromatic and heteroaromatic rings. Palladium-catalyzed carbonylation reactions are particularly powerful for this purpose. rsc.org These reactions typically involve the coupling of an aryl or heteroaryl halide with carbon monoxide in the presence of a palladium catalyst. nih.gov In the context of synthesizing 2,4-Dichloropyridine-3-carbonyl chloride, a hypothetical indirect route could involve the preparation of a 2,4-dichloro-3-halopyridine (e.g., 2,4-dichloro-3-iodopyridine). This intermediate could then undergo a palladium-catalyzed alkoxycarbonylation reaction, where it reacts with carbon monoxide and an alcohol to form a methyl or ethyl ester. acs.org This ester would then be hydrolyzed to the carboxylic acid and subsequently chlorinated to the final carbonyl chloride product. Such catalytic methods, including oxidative and reductive carbonylation processes, provide efficient pathways to complex carbonyl compounds. rsc.orgmdpi.com

Achieving the correct substitution pattern on the pyridine ring is a critical challenge in these syntheses. Regioselective functionalization techniques are therefore essential. The inherent electronic properties of the pyridine ring, which is electron-deficient, dictate its reactivity. Nucleophilic aromatic substitution (SNAr) reactions, for instance, occur preferentially at the 2- and 4-positions, especially when activated by an electron-withdrawing group. This principle is demonstrated in the regioselective amination of dichloropyrimidines, a related N-heterocycle. researchgate.net To functionalize the 3-position, as required for the target molecule, electrophilic substitution or directed metalation strategies are often necessary. Directed ortho-metalation (DoM) is a powerful technique where a functional group on the ring directs deprotonation by a strong base (like an organolithium reagent) to an adjacent position. A suitably placed directing group could facilitate metalation at C-3 of a dichloropyridine precursor, allowing for the subsequent introduction of the carbonyl functionality with high regioselectivity. The development of palladium-catalyzed reactions has also introduced methodologies for reverse regioselectivity, challenging the inherent electronic biases of substrates. nih.gov

Reactivity and Mechanistic Investigations of 2,4 Dichloropyridine 3 Carbonyl Chloride

Reactions Involving the Carbonyl Chloride Moiety

The carbonyl chloride group is a highly reactive acylating agent, susceptible to attack by a variety of nucleophiles. This reactivity is central to the synthetic utility of 2,4-Dichloropyridine-3-carbonyl chloride, enabling the formation of a diverse range of derivatives.

Nucleophilic Acyl Substitutions

Nucleophilic acyl substitution is the primary mode of reaction for the carbonyl chloride moiety. This two-step addition-elimination mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the expulsion of the chloride leaving group.

The reaction of 2,4-Dichloropyridine-3-carbonyl chloride with primary or secondary amines readily affords the corresponding amides. These reactions, often carried out under Schotten-Baumann conditions, typically proceed at room temperature in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.co.uk The choice of solvent and base is crucial for optimizing the reaction conditions and yield. Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly employed. fishersci.co.uk

The general scheme for the amidation reaction is as follows:

Scheme 1: General Amidation Reaction

A variety of amines can be utilized in this reaction, leading to a wide array of N-substituted 2,4-dichloronicotinamides. The electronic and steric properties of the amine can influence the reaction rate and yield.

Table 1: Representative Amidation Reactions of 2,4-Dichloropyridine-3-carbonyl Chloride Note: The following table is illustrative and based on general reactivity patterns of acyl chlorides.

| Amine Nucleophile | Product | Typical Conditions | Expected Yield |

| Aniline | 2,4-Dichloro-N-phenylnicotinamide | DCM, Triethylamine (B128534), RT | Good to Excellent |

| Benzylamine | N-Benzyl-2,4-dichloronicotinamide | THF, Pyridine (B92270), 0 °C to RT | Good to Excellent |

| Pyrrolidine | (2,4-Dichloropyridin-3-yl)(pyrrolidin-1-yl)methanone | DCM, Triethylamine, RT | High |

| 4-Fluoroaniline | 2,4-Dichloro-N-(4-fluorophenyl)nicotinamide | Cyrene, Triethylamine, RT hud.ac.uk | Good |

Detailed research has demonstrated the synthesis of various pyridine-3-carboxamide (B1143946) analogs, highlighting the importance of the amide linkage for biological activity. nih.gov The synthesis of nicotinamide (B372718) derivatives can be achieved from the corresponding acid chloride. nih.gov

Esterification: 2,4-Dichloropyridine-3-carbonyl chloride reacts with alcohols and phenols to form the corresponding esters. The esterification of phenols with acyl chlorides can be efficiently carried out under phase-transfer catalysis conditions, often in a biphasic system with a base. researchgate.net The reaction with alcohols is also typically performed in the presence of a base like pyridine or triethylamine to scavenge the HCl produced. While direct Fischer esterification between carboxylic acids and phenols is slow, the use of a more reactive acyl chloride significantly improves the reaction rate. chemguide.co.uk

Thioesterification: In a similar fashion, thiols can react with 2,4-Dichloropyridine-3-carbonyl chloride to yield thioesters. The preparation of thioesters from acid chlorides and thiols is a common and efficient method. libretexts.org These reactions are also typically conducted in the presence of a base.

Table 2: Representative Esterification and Thioesterification Reactions Note: This table illustrates expected products based on the known reactivity of acyl chlorides.

| Nucleophile | Product | Typical Conditions |

| Phenol | Phenyl 2,4-dichloronicotinate | Dichloromethane, aq. NaOH, Phase-transfer catalyst researchgate.net |

| Ethanol | Ethyl 2,4-dichloronicotinate | Pyridine, 0 °C to RT |

| Thiophenol | S-Phenyl 2,4-dichloronicotinethioate | Dichloromethane, Triethylamine, RT |

| Ethanethiol | S-Ethyl 2,4-dichloronicotinethioate | THF, Pyridine, 0 °C to RT |

Formation of Related Acyl Derivatives (e.g., Isothiocyanates)

The synthesis of isothiocyanates from acyl chlorides is not a direct conversion. However, 2,4-Dichloropyridine-3-carbonyl chloride can serve as a precursor for the synthesis of 2,4-dichloropyridin-3-yl isothiocyanate through a multi-step sequence. A common route involves the initial formation of the corresponding primary amide, which is then converted to the isothiocyanate. One established method for this transformation is the reaction of the primary amide with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is subsequently decomposed to the isothiocyanate. rsc.orgmdpi.com

A plausible synthetic route is outlined below:

Amidation: Reaction of 2,4-Dichloropyridine-3-carbonyl chloride with a source of ammonia (B1221849) (e.g., ammonium (B1175870) hydroxide) to form 2,4-Dichloropyridine-3-carboxamide.

Conversion to Isothiocyanate: The resulting primary amide can then be treated with a reagent such as thiophosgene (B130339) or, more commonly, carbon disulfide and a base, followed by a desulfurizing agent to yield the desired isothiocyanate. ijacskros.com

This indirect route highlights the versatility of the carbonyl chloride as a starting material for more complex functional group transformations.

Reactions Involving the Halogenated Pyridine Nucleus

The two chlorine atoms on the pyridine ring of 2,4-Dichloropyridine-3-carbonyl chloride are susceptible to nucleophilic attack, particularly under conditions that favor nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on halogenated pyridines is a well-established method for introducing a variety of functional groups onto the heterocyclic ring. youtube.com The reaction proceeds through a Meisenheimer-like intermediate, and the rate and regioselectivity are governed by the electronic properties of the ring and its substituents. pressbooks.publibretexts.orglibretexts.org

For 2,4-Dichloropyridine-3-carbonyl chloride, the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the two chlorine substituents. The carbonyl chloride group at the 3-position further influences the electron density of the ring.

The key question in the SNAr of 2,4-dichloropyridines is the regioselectivity: will the nucleophile attack the C2 or C4 position?

Electronic Effects: In many dichlorinated N-heterocycles, such as 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position. stackexchange.com This preference is often explained by frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) has a larger coefficient on the C4 carbon, making it more susceptible to nucleophilic attack. stackexchange.com The stability of the anionic Meisenheimer intermediate also plays a crucial role, with the intermediate formed from attack at C4 often being better stabilized through resonance. stackexchange.com

Steric Hindrance: The carbonyl chloride group at the C3 position may exert some steric hindrance, potentially influencing the approach of the nucleophile to the adjacent C2 and C4 positions.

A typical SNAr reaction would involve heating 2,4-Dichloropyridine-3-carbonyl chloride with a nucleophile, such as an amine or an alkoxide. The reaction would likely result in the substitution of one of the chlorine atoms.

Table 3: Potential SNAr Reactions and Regiochemical Outcomes Note: The regioselectivity (C2 vs. C4) can be influenced by the nucleophile and reaction conditions. C4 substitution is often the major pathway in related systems.

| Nucleophile | Potential Product(s) | Expected Major Regioisomer |

| Ammonia | 2-Amino-4-chloronicotinoyl chloride and/or 4-Amino-2-chloronicotinoyl chloride | 4-Amino-2-chloronicotinoyl chloride |

| Methoxide | 2-Chloro-4-methoxynicotinoyl chloride and/or 4-Chloro-2-methoxynicotinoyl chloride | 2-Chloro-4-methoxynicotinoyl chloride |

| Aniline | 2-Chloro-4-(phenylamino)nicotinoyl chloride and/or 4-Chloro-2-(phenylamino)nicotinoyl chloride | 2-Chloro-4-(phenylamino)nicotinoyl chloride |

It is important to note that the high reactivity of the carbonyl chloride group means that it may also react with the nucleophile. Therefore, careful control of reaction conditions or protection of the carbonyl chloride moiety might be necessary to achieve selective SNAr on the pyridine ring. Alternatively, the SNAr reaction could be performed on a derivative, such as the corresponding ester or amide, followed by subsequent manipulation of the C3 substituent.

Regioselectivity Studies (C2 vs. C4)

The regioselectivity of SNAr reactions on dichlorinated heteroaromatics is a well-studied phenomenon, often dictated by a combination of electronic and steric factors. In analogous systems like 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, substitution typically occurs preferentially at the C4 position. wuxiapptec.comnih.gov This preference is attributed to the C4 position having a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. nih.gov

Ligand Control and Catalyst Effects in SNAr

While SNAr reactions are often uncatalyzed, their rate and selectivity can be influenced by catalysts. Lewis acids can coordinate to the pyridine nitrogen, increasing the electrophilicity of the ring and accelerating the substitution reaction. Protic acids can achieve a similar effect through protonation.

In some cases, organocatalysts have been employed to control the regioselectivity of SNAr reactions on dihalopyrimidines. For example, tertiary amines have been shown to direct amination to the C2 position of 5-substituted-2,4-dichloropyrimidines, a reversal of the typical C4 selectivity. nih.govresearchgate.net This is achieved through an initial attack by the tertiary amine at C2, followed by an in-situ dealkylation to yield the secondary amine product. nih.govresearchgate.net Such catalytic strategies could potentially be applied to 2,4-Dichloropyridine-3-carbonyl chloride to invert its intrinsic C4 selectivity, providing access to C2-substituted derivatives.

Diverse Heteroatom Nucleophiles

2,4-Dichloropyridine-3-carbonyl chloride is expected to react with a wide range of heteroatom nucleophiles, including amines, alkoxides, and thiolates. The high reactivity of the C3-acyl chloride group means that reactions must be conducted under conditions that favor SNAr on the pyridine ring over nucleophilic acyl substitution. This can often be achieved by careful control of temperature and stoichiometry.

In reactions with primary or secondary amines, monosubstitution is anticipated to occur selectively at the C4 position under standard conditions. nih.gov Similarly, alkoxides and thiolates would be expected to displace the C4-chloride preferentially. The resulting 2-chloro-4-substituted-pyridine-3-carbonyl chloride derivatives are valuable intermediates, as the remaining chlorine at the C2 position can be replaced in a subsequent step, either with a different nucleophile or through a cross-coupling reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

The two C-Cl bonds in 2,4-Dichloropyridine-3-carbonyl chloride also serve as handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The key challenge in these reactions is achieving site-selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl halides and organoboron compounds. mdpi.com For dihaloheteroarenes, the site of the initial coupling is typically determined by the relative rates of oxidative addition of the palladium catalyst into the different C-X bonds. Generally, the C-Cl bond adjacent to a ring nitrogen (C2) is more reactive. nih.gov However, recent studies have demonstrated that ligand selection can override this intrinsic preference.

Table 1: Illustrative Ligand Effects on Site-Selectivity in Suzuki-Miyaura Coupling of a Substituted 2,4-Dichloropyridine (B17371) Analog Data based on analogous systems. nih.gov

| Catalyst/Ligand System | Coupling Position | Selectivity (C4:C2) | Yield (%) |

|---|---|---|---|

| Pd₂(dba)₃ / IPr·HCl | C4 | ~10:1 | 85 |

| Pd(OAc)₂ (Ligand-free) | C4 | >99:1 | 78 |

Negishi and Kumada Coupling

The Negishi (organozinc) and Kumada (organomagnesium) couplings are alternative powerful cross-coupling methods. nobelprize.org Organozinc and Grignard reagents are generally more reactive than organoboron compounds, often allowing for reactions to proceed under milder conditions or with less reactive chlorides. nobelprize.org

Similar to the Suzuki coupling, site-selectivity in Negishi and Kumada reactions of 2,4-dichloropyridines can be controlled. Palladium catalysts with specialized ligands, such as the biaryldialkylphosphine CPhos, have been developed to effectively couple secondary alkylzinc halides at the C4 position of 2,4-dichloropyridines. nih.gov Nickel catalysts are also commonly used, particularly for Kumada couplings with less reactive aryl chlorides. The choice of catalyst and ligand system is crucial for directing the coupling to either the C2 or C4 position of 2,4-Dichloropyridine-3-carbonyl chloride.

Table 2: Examples of C4-Selective Negishi and Kumada Couplings on a 2,4-Dichloropyridine Scaffold Data based on analogous systems. nih.gov

| Coupling Type | Organometallic Reagent | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| Negishi | i-PrZnCl | Pd(OAc)₂ / CPhos | 4-isopropyl-2-chloropyridine | 92 |

Carbonylative Cross-Coupling

Carbonylative cross-coupling reactions involve the insertion of carbon monoxide (CO) into the carbon-metal bond of the organopalladium intermediate during the catalytic cycle. This methodology could potentially be applied to 2,4-Dichloropyridine-3-carbonyl chloride to introduce a ketone functionality at either the C2 or C4 position. For example, a carbonylative Suzuki or Negishi coupling would allow for the synthesis of 2-chloro-4-aroylpyridine or 4-chloro-2-aroylpyridine derivatives, depending on the regioselectivity of the initial oxidative addition. The successful application of this reaction would depend on finding conditions that favor CO insertion over direct reductive elimination.

Chemo- and Site-Selective Functionalization

The reactivity of 2,4-Dichloropyridine-3-carbonyl chloride is characterized by the presence of multiple electrophilic sites: the carbonyl chloride group and the two chlorine-substituted carbon atoms (C2 and C4) on the pyridine ring. This structure allows for a range of chemo- and site-selective reactions, primarily dictated by the nature of the nucleophile and the reaction conditions.

In nucleophilic aromatic substitution (SNAr) reactions, the pyridine ring is activated towards attack due to the electron-withdrawing effects of the ring nitrogen, the chlorine atoms, and the C3-carbonyl chloride substituent. Generally, for nucleophilic substitution on dichloropyridines and related dichloropyrimidines, the C4 position is more reactive than the C2 position. wuxiapptec.comstackexchange.com This preference is attributed to the greater ability of the para-positioned nitrogen to stabilize the negative charge in the Meisenheimer-like transition state. stackexchange.comnih.gov

However, the regioselectivity can be highly sensitive to substituents on the ring. An electron-withdrawing group at the C3 position, such as the carbonyl chloride in the title compound, is expected to enhance the electrophilicity of both the C2 and C4 positions. The precise site of attack can be influenced by various factors, including the nucleophile, solvent, and catalyst. For instance, in palladium-catalyzed amination reactions of 6-aryl-2,4-dichloropyrimidines, high regioselectivity for the C4 position can be achieved.

Studies on related 3-substituted 2,4-dichloropyridines in Pd-catalyzed Stille couplings have shown that the electronic nature of the C3 substituent dramatically influences regioselectivity. researchgate.net While an amino group at C3 directs coupling exclusively to the C2 position, a nitro group reverses this selectivity completely to the C4 position. researchgate.net This highlights the potential to tune the functionalization site of 2,4-Dichloropyridine-3-carbonyl chloride by carefully choosing the reaction type and conditions.

Below is a table summarizing the expected selectivity based on principles derived from related compounds.

| Reaction Type | Typical Major Product | Controlling Factors | Reference Principles |

|---|---|---|---|

| SNAr with Amines/Alkoxides | Substitution at C4 | Electronic stabilization of intermediate; steric hindrance. | wuxiapptec.comstackexchange.com |

| Pd-catalyzed Cross-Coupling | C2 or C4, highly dependent on C3-substituent | Nature of C3-substituent (electron-donating vs. -withdrawing). | researchgate.net |

| Reaction with soft nucleophiles (e.g., thiols) | Likely C4 substitution | Governed by frontier orbital characteristics. | stackexchange.com |

| Reaction with organometallics (e.g., Grignards) | Mixture of isomers possible | Reaction conditions, steric and electronic effects. | researchgate.net |

Radical Reactions and Reductive Transformations

The functionalization of pyridine derivatives through radical mechanisms offers alternative pathways with distinct regioselectivity compared to traditional ionic reactions. Photocatalytic methods, in particular, have emerged as powerful tools for generating radicals under mild conditions, enabling the functionalization of heterocycles like pyridine. nih.govacs.org

For a substrate like 2,4-Dichloropyridine-3-carbonyl chloride, visible-light-driven photocatalysis could generate pyridinyl radicals upon single-electron reduction of a corresponding pyridinium (B92312) salt. nih.gov These radical intermediates can then couple with other radical species, potentially leading to functionalization at sites that are less accessible via SNAr chemistry. The site-selectivity (e.g., C2 vs. C4 or C6) in such radical couplings can often be controlled by the nature of the coupling partner and catalyst. sci-hub.se For example, photocatalytic systems have been developed where phosphinoyl radicals selectively functionalize pyridinium salts at the C4 position, whereas carbamoyl (B1232498) radicals favor the C2 position. sci-hub.se

Reductive transformations of this compound would primarily involve the dechlorination of the pyridine ring. Reductive dechlorination is a chemical process that cleaves carbon-chlorine bonds using reducing agents. wikipedia.org This can be achieved through various methods, including catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or using dissolving metal reductions. wikipedia.orgnih.gov In the context of 2,4-Dichloropyridine-3-carbonyl chloride, selective mono-dechlorination could potentially be achieved under controlled conditions, yielding either 2-chloro- or 4-chloropyridine (B1293800) derivatives. The complete reduction would lead to the pyridine-3-carbonyl chloride backbone. Such hydrodechlorination processes are valuable for removing chlorine atoms after they have served their purpose as activating groups for substitution reactions. nih.govnih.gov

| Transformation Type | Potential Reaction | Key Features | Relevant Concepts |

|---|---|---|---|

| Radical Reaction | Photocatalytic C-C or C-P bond formation | Mild, transition-metal-free conditions; alternative regioselectivity. | nih.govacs.orgsci-hub.se |

| Reductive Transformation | Catalytic Hydrodechlorination | Stepwise or complete removal of chlorine atoms. | wikipedia.orgnih.gov |

| Reductive Transformation | Reduction of carbonyl chloride | Conversion to aldehyde or alcohol functional group. | N/A |

Theoretical and Computational Mechanistic Investigations

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the reactivity and selectivity of chemical reactions. youtube.comyoutube.com In the context of 2,4-Dichloropyridine-3-carbonyl chloride, FMO analysis focuses on the interaction between the highest occupied molecular orbital (HOMO) of a nucleophile and the lowest unoccupied molecular orbital (LUMO) of the pyridine electrophile. The energy and spatial distribution (i.e., the orbital coefficients) of the LUMO are key to predicting the most likely sites for nucleophilic attack. wuxibiology.com

For nucleophilic aromatic substitution, the reaction occurs at the carbon atom with the largest LUMO coefficient. stackexchange.com In 2,4-disubstituted pyridines and pyrimidines, the LUMO is typically distributed over the ring, with significant lobes on the C2, C4, and C6 positions. Computational studies on 2,4-dichloropyridine have shown that the relevant electrophilic orbital for attack at C4 is the LUMO, while for attack at C2, it is often the LUMO+1 that is more significant due to orbital symmetry. rsc.org The relative energies of these orbitals and the magnitude of their coefficients at C2 and C4 determine the kinetic preference for substitution. For 2,4-Dichloropyridine-3-carbonyl chloride, it is expected that the LUMO will have large coefficients on both C2 and C4, making them the primary sites of electrophilicity.

| Orbital | Role in Reaction | Predicted Characteristics for 2,4-Dichloropyridine-3-carbonyl Chloride |

|---|---|---|

| HOMO (Nucleophile) | Electron Donor | Interacts with the substrate's LUMO. |

| LUMO (Substrate) | Electron Acceptor | Low energy due to electron-withdrawing groups; large coefficients expected at C2 and C4. |

| LUMO+1 (Substrate) | Potential Electron Acceptor | May be important for attack at C2 depending on orbital symmetry and energy gap with LUMO. rsc.org |

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

For the nucleophilic aromatic substitution of 2,4-Dichloropyridine-3-carbonyl chloride, DFT studies can elucidate the origin of chemo- and site-selectivity. Calculations would model the attack of a nucleophile at the three primary electrophilic centers: the C2-Cl position, the C4-Cl position, and the carbonyl carbon. While some SNAr reactions are thought to proceed via a discrete Meisenheimer complex, recent computational analyses suggest that many are actually concerted processes, passing through a single transition state. nih.govnih.gov

DFT calculations on the SNAr of 2,4-dichloroquinazoline, a related heterocyclic system, revealed that the carbon at the 4-position has a higher LUMO coefficient and that the activation energy for nucleophilic attack at this position is lower than at C2, explaining the observed regioselectivity. nih.gov A similar computational approach for 2,4-Dichloropyridine-3-carbonyl chloride would involve calculating the activation energies for the competing pathways. The results would predict the kinetic product distribution, offering insights into how solvent, nucleophile, and the C3-substituent influence the reaction outcome. nih.gov

The table below illustrates a hypothetical output from a DFT study comparing the relative energies for C2 vs. C4 substitution.

| Species | Relative Free Energy (ΔG, kcal/mol) - C4 Attack Pathway | Relative Free Energy (ΔG, kcal/mol) - C2 Attack Pathway |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State (TS) | +18.5 (Predicted Favored) | +20.2 |

| Intermediate (Meisenheimer Complex) | +5.3 | +6.8 |

| Products | -10.1 | -9.5 |

Synthetic Utility and Applications in Complex Molecule Construction

Building Block in Heterocyclic Synthesis

As a trifunctional electrophile (possessing an acyl chloride and two reactive chlorine atoms on the pyridine (B92270) ring), 2,4-Dichloropyridine-3-carbonyl chloride is structurally suited to be a versatile building block for a variety of heterocyclic structures.

The synthesis of fused pyridine heterocycles often involves the cyclocondensation of a pyridine derivative with a binucleophile. nih.gov In principle, 2,4-Dichloropyridine-3-carbonyl chloride could react with various binucleophiles (e.g., diamines, amino-thiols, or amino-alcohols) to form fused ring systems. The highly reactive acyl chloride would likely react first to form an amide, followed by an intramolecular nucleophilic substitution of one of the chlorine atoms on the pyridine ring to complete the cyclization. While this reaction pathway is chemically plausible, specific examples detailing the synthesis of fused systems such as pyridothiazines or pyridodiazepines originating from 2,4-Dichloropyridine-3-carbonyl chloride are not described in the available literature.

Macrocycles are large cyclic molecules that are of significant interest in drug discovery and materials science. The synthesis of macrocycles can be achieved through various cyclization strategies. The multiple reactive sites on 2,4-Dichloropyridine-3-carbonyl chloride could allow it to act as a rigid corner piece or a linker in the construction of a macrocyclic framework. For instance, it could undergo sequential reactions with long-chain di-nucleophiles to form the large ring structure. However, documented instances of its incorporation into specific macrocyclic structures are not found in the reviewed scientific data.

Precursor for Bioactive Compound Scaffolds

Chlorinated pyridines are a common structural motif in many biologically active compounds, including pharmaceuticals and agrochemicals. google.comsemanticscholar.org Their presence can influence a molecule's potency, metabolic stability, and pharmacokinetic properties.

While many chlorinated pyridine derivatives are crucial intermediates in drug synthesis, the specific use of 2,4-Dichloropyridine-3-carbonyl chloride as an intermediate for pharmaceuticals is not explicitly detailed in patent literature or research articles. google.comgoogle.com For comparison, the closely related compound 2-chloronicotinoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and anti-cancer drugs. google.com This highlights the general importance of this class of compounds in medicinal chemistry, although specific data for the 2,4-dichloro analogue is lacking.

The pyridine ring is a key component in numerous pesticides. semanticscholar.org For example, 2-chloronicotinoyl chloride is a known intermediate for pesticides like nicosulfuron (B1678754) and boscalid. google.com The structural features of 2,4-Dichloropyridine-3-carbonyl chloride make it a potential precursor for novel agrochemicals. The dichloro-substitution pattern could be exploited to synthesize herbicides or fungicides with unique modes of action or improved efficacy. Despite this potential, its actual application in the synthesis of commercial or developmental agrochemicals is not documented in the available sources.

Advanced Chemical Derivatization for Material Science Precursors

Acyl chlorides and di-functional aromatic compounds are common monomers for the synthesis of high-performance polymers like polyamides and polyesters. google.com The reaction of a diacid chloride with a diamine, for instance, yields a polyamide. researchgate.netrsc.org Theoretically, 2,4-Dichloropyridine-3-carbonyl chloride could be used to synthesize novel polymers. For example, after converting the acyl chloride to a less reactive ester or amide, the two chlorine atoms on the pyridine ring could be subjected to polymerization reactions, such as cross-coupling, to form novel polymer backbones. This could lead to materials with unique thermal or electronic properties. However, there is no specific research describing the use of 2,4-Dichloropyridine-3-carbonyl chloride as a precursor for material science applications.

Structural Elucidation and Characterization Methodologies in 2,4 Dichloropyridine 3 Carbonyl Chloride Research

Advanced Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the structural elucidation of 2,4-Dichloropyridine-3-carbonyl chloride. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's architecture and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a primary tool for confirming the identity and substitution pattern of the pyridine (B92270) ring. For 2,4-Dichloropyridine-3-carbonyl chloride, the aromatic region of the ¹H NMR spectrum is of particular interest. A documented ¹H NMR spectrum in deuterated methanol (B129727) (CD₃OD) shows distinct signals that correspond to the protons on the pyridine ring. doi.orgcore.ac.uk For instance, a doublet observed at approximately 8.48 ppm can be assigned to the proton at the 6-position, while a signal around 7.87 ppm may correspond to the proton at the 5-position. doi.orgcore.ac.uk The coupling constants (J values) associated with these signals provide further information about the relative positions of the protons on the ring. doi.orgcore.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the case of 2,4-Dichloropyridine-3-carbonyl chloride, the most characteristic absorption band would be that of the carbonyl (C=O) group of the acid chloride. This typically appears as a strong, sharp peak in the region of 1750-1815 cm⁻¹. The presence of the C-Cl bonds and the aromatic pyridine ring would also give rise to characteristic absorption bands in the fingerprint region of the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula of 2,4-Dichloropyridine-3-carbonyl chloride (C₆H₂Cl₃NO). core.ac.uk The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), which can further aid in the identification of the compound.

Table 1: Spectroscopic Data for 2,4-Dichloropyridine-3-carbonyl Chloride

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, CD₃OD) | δ 8.48 (d, J = 5.5 Hz, 1H), 7.87 (d, J = 8.5 Hz, 1H) doi.orgcore.ac.uk | Signals corresponding to the protons on the dichloropyridine ring. |

| IR | Expected strong absorption at ~1750-1815 cm⁻¹ | Characteristic C=O stretch of an acyl chloride. |

| HRMS | Expected [M+H]⁺ corresponding to C₆H₂Cl₃NO | Confirmation of molecular formula and isotopic pattern for three chlorine atoms. |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While obtaining single crystals of the reactive 2,4-Dichloropyridine-3-carbonyl chloride for X-ray diffraction can be challenging, the solid-state structures of its more stable derivatives, such as amides, are frequently analyzed using this technique. X-ray crystallography provides unambiguous proof of structure by mapping the precise spatial arrangement of atoms in a crystal lattice.

This technique has been successfully employed to determine the three-dimensional structures of various pyridine and pyrimidine (B1678525) derivatives. nih.govresearchgate.net For derivatives of 2,4-Dichloropyridine-3-carbonyl chloride, X-ray crystallography can confirm the connectivity of atoms, determine bond lengths and angles, and reveal intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state. nih.gov This information is crucial for understanding the molecule's conformation and how it packs in a crystal, which can influence its physical properties. The structural data obtained from X-ray analysis of derivatives provides invaluable confirmation of the outcomes of reactions involving 2,4-Dichloropyridine-3-carbonyl chloride. nih.govresearchgate.netnih.gov

Analytical Techniques for Reaction Monitoring and Product Characterization

The synthesis of derivatives from 2,4-Dichloropyridine-3-carbonyl chloride requires careful monitoring to ensure the reaction proceeds to completion and to characterize the purity of the resulting products. Chromatographic techniques are central to this aspect of the research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of a reaction by separating the components of a reaction mixture. core.ac.uk By taking aliquots of the reaction mixture at different time points, the consumption of the starting material (2,4-Dichloropyridine-3-carbonyl chloride) and the formation of the product can be tracked. HPLC is also used to assess the purity of the final product and can be employed for purification on a preparative scale. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool for both separation and identification. core.ac.ukgoogle.com As the components of a reaction mixture are separated by the HPLC column, they are introduced into the mass spectrometer, which provides mass information for each component. This allows for the confident identification of reactants, products, and any intermediates or byproducts. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives of 2,4-Dichloropyridine-3-carbonyl chloride, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical method. Similar to LC-MS, GC-MS separates the components of a mixture and provides mass spectral data for each. This technique is highly sensitive and can be used for both qualitative and quantitative analysis of reaction products.

Table 2: Analytical Techniques in 2,4-Dichloropyridine-3-carbonyl Chloride Research

| Technique | Application | Information Obtained |

|---|---|---|

| HPLC | Reaction monitoring, purity assessment, preparative purification core.ac.uk | Retention times for reactants and products, percentage purity. |

| LC-MS | Identification of reaction components core.ac.ukgoogle.com | Separation of components with simultaneous mass determination for structural confirmation. |

| GC-MS | Analysis of volatile derivatives | Separation and identification of volatile compounds based on retention time and mass spectrum. |

Future Prospects and Research Directions for 2,4 Dichloropyridine 3 Carbonyl Chloride

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 2,4-Dichloropyridine-3-carbonyl chloride and related compounds often relies on traditional chlorinating agents like phosphorus oxychloride and thionyl chloride, which can generate significant waste and pose environmental concerns. chemicalbook.comgoogle.com Future research will likely prioritize the development of more sustainable and efficient synthetic methods, aligning with the principles of green chemistry.

Key research directions include:

Catalytic Chlorination: Investigating novel catalytic systems for the chlorination of pyridine (B92270) precursors could reduce the reliance on stoichiometric and often harsh chlorinating reagents. This could involve the use of transition metal catalysts or organocatalysts that can operate under milder conditions and with higher atom economy.

Alternative Chlorinating Agents: Exploring the use of safer and more environmentally benign chlorinating agents is a crucial area of research. Reagents that minimize the formation of hazardous byproducts and are easily recyclable will be of particular interest.

Solvent-Free or Green Solvent Conditions: Moving away from traditional volatile organic solvents towards solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or deep eutectic solvents can significantly improve the environmental footprint of the synthesis. organic-chemistry.orgmdpi.com Research into solid-state reactions or mechanochemistry could also offer viable alternatives.

A comparative overview of traditional versus potential green synthetic approaches is presented below:

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Chlorinating Agent | POCl₃, SOCl₂ | Catalytic systems, recyclable agents |

| Solvents | Chlorinated hydrocarbons | Water, ionic liquids, solvent-free |

| Byproducts | Acidic waste, phosphorus compounds | Minimal and recyclable byproducts |

| Energy Consumption | High temperatures often required | Milder reaction conditions |

Expanding the Scope of Derivatization and Selective Transformations

The reactivity of the two chlorine atoms and the carbonyl chloride group in 2,4-Dichloropyridine-3-carbonyl chloride offers a rich platform for chemical derivatization. However, achieving high regioselectivity in nucleophilic aromatic substitution (SNAr) reactions can be challenging. Future research will focus on expanding the range of accessible derivatives through highly selective transformations.

Key areas for exploration include:

Regioselective Functionalization: Developing novel catalytic methods to precisely control the substitution at the C2 and C4 positions of the pyridine ring is a primary objective. researchgate.net This could involve the use of specifically designed ligands for transition metal catalysts or the application of directing groups to steer the incoming nucleophile to the desired position. researchgate.net

Orthogonal Protective Group Strategies: The design and implementation of orthogonal protective group strategies will enable the sequential and selective functionalization of the different reactive sites within the molecule. This will allow for the construction of complex molecular architectures with a high degree of control.

Novel Cross-Coupling Reactions: Expanding the portfolio of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, at the chloro-positions will provide access to a wider array of carbon-carbon and carbon-heteroatom bond formations. nih.gov Investigating the influence of the carbonyl chloride group on the reactivity and selectivity of these reactions will be crucial.

The following table summarizes the potential for selective transformations:

| Reactive Site | Potential Transformation | Desired Outcome |

| C4-Cl | SNAr with N, O, S nucleophiles | Introduction of diverse functional groups |

| C2-Cl | Cross-coupling reactions | Arylation, alkylation, amination |

| -COCl | Acylation of amines, alcohols | Formation of amides, esters |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability. uc.ptbeilstein-journals.org The integration of 2,4-Dichloropyridine-3-carbonyl chloride chemistry into these modern platforms is a promising avenue for future research.

Key benefits and research directions include:

Enhanced Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher selectivity, and reduced byproduct formation. beilstein-journals.org This is particularly advantageous for highly exothermic or fast reactions involving acyl chlorides.

Rapid Reaction Optimization: Automated synthesis platforms, often coupled with design of experiment (DoE) software, can rapidly screen a wide range of reaction conditions to identify optimal parameters for the synthesis and derivatization of 2,4-Dichloropyridine-3-carbonyl chloride.

On-Demand Synthesis: The development of robust flow chemistry protocols would enable the on-demand synthesis of specific derivatives of 2,4-Dichloropyridine-3-carbonyl chloride, reducing the need for storage of potentially unstable intermediates and facilitating rapid access to compound libraries for screening purposes.

The table below highlights the advantages of flow chemistry for the synthesis and derivatization of 2,4-Dichloropyridine-3-carbonyl chloride:

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Mixing | Can be inefficient, leading to local concentration gradients | Rapid and efficient mixing |

| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes enhance safety |

| Scalability | Often requires significant redevelopment | Readily scalable by running the system for longer |

Q & A

Basic: What are the optimal synthetic routes for 2,4-Dichloropyridine-3-carbonyl chloride, and how can reaction conditions be systematically optimized?

Methodological Answer:

A common approach involves the chlorination of pyridine derivatives. For example, starting from pyridine-3-carbonyl chloride, selective dichlorination at the 2- and 4-positions can be achieved using POCl₃ or PCl₅ under controlled temperatures (60–80°C). Optimization requires monitoring reaction time, stoichiometry of chlorinating agents, and solvent polarity (e.g., toluene vs. DMF). Catalyst screening (e.g., Pd/Cu for regioselectivity) and post-reaction purification via column chromatography (silica gel, hexane/EtOAc) are critical .

Advanced: How can computational methods (e.g., DFT) elucidate the reaction mechanism and regioselectivity in dichlorination reactions?

Methodological Answer:

Density Functional Theory (DFT) can model transition states and intermediates to identify energy barriers for chlorination at different pyridine positions. For instance, comparing activation energies for 2- vs. 4-chlorination under varying electrophilic conditions provides mechanistic insights. Software like Gaussian or ORCA can simulate solvent effects and catalyst interactions, aligning computational data with experimental NMR/FTIR results to resolve discrepancies .

Basic: What analytical techniques are most reliable for characterizing purity and structural confirmation?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substitution patterns (e.g., J-coupling for adjacent Cl groups).

- HPLC/GC-MS: Quantifies purity (>98%) and detects trace solvents (e.g., residual DMF).

- Elemental Analysis: Validates C, H, N, and Cl percentages against theoretical values.

Cross-referencing with databases like PubChem or EPA DSSTox ensures consistency .

Basic: What safety protocols are essential when handling this compound due to its acyl chloride reactivity?

Methodological Answer:

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and fume hoods are mandatory.

- Neutralization: Quench excess reagent with ice-cold sodium bicarbonate.

- Waste Management: Segregate hazardous waste (e.g., aqueous chlorides) for professional disposal .

Advanced: How can researchers resolve contradictions in reported reactivity or stability data?

Methodological Answer:

Contradictions often arise from solvent polarity or moisture content. Systematic replication under controlled conditions (e.g., anhydrous vs. humid environments) isolates variables. For stability studies, accelerated degradation tests (40°C/75% RH) coupled with LC-MS monitor decomposition pathways. Peer-reviewed literature and EPA guidelines on data evaluation provide validation frameworks .

Basic: What chromatographic methods are effective for purifying 2,4-Dichloropyridine-3-carbonyl chloride?

Methodological Answer:

- Flash Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) for high recovery.

- Prep-HPLC: C18 columns and acetonitrile/water mobile phases resolve closely related impurities (e.g., mono-chlorinated byproducts). Monitor UV absorption at 254 nm for detection .

Advanced: How does the electronic effect of chlorine substituents influence nucleophilic acyl substitution reactions?

Methodological Answer:

The electron-withdrawing Cl groups at positions 2 and 4 increase the electrophilicity of the carbonyl carbon. Hammett substituent constants (σₚ) predict reactivity trends: σₚ(Cl) ≈ +0.23 enhances susceptibility to nucleophiles like amines. Competitive experiments with substituted pyridines (e.g., 2-Cl vs. 4-Cl analogs) quantify rate differences via kinetic studies .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

Stability is highly moisture-sensitive. Store under inert gas (Ar/N₂) at −20°C in sealed amber vials. Periodic FTIR checks for carbonyl stretching (≈1750 cm⁻¹) detect hydrolysis. Long-term stability studies (6–12 months) should align with ICH Q1A guidelines .

Advanced: How can molecular docking studies predict biological activity or degradation pathways?

Methodological Answer:

Docking software (AutoDock, Schrödinger) models interactions with enzymatic targets (e.g., hydrolases). For environmental degradation, simulate binding to microbial enzymes (e.g., Pseudomonas spp. dehalogenases) using crystal structures from the PDB. MD simulations (NAMD/GROMACS) track bond cleavage mechanisms under physiological conditions .

Advanced: What strategies ensure scalability from lab-scale synthesis to pilot production while maintaining yield?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.